Maltitol

Glycemic Index Insulinemic Response Diabetes Management

Maltitol is a non-reducing disaccharide polyol produced by catalytic hydrogenation of maltose. With ~90% sucrose sweetness, high thermal stability (mp 144–152°C), and a GI of only 35, it outperforms sorbitol and xylitol in high-temperature confectionery processing. Its 50% higher laxative ED50 (0.8 g/kg vs. 0.4 g/kg for sorbitol) ensures superior gastrointestinal tolerance, critical for sugar-free chocolates, baked goods, and pediatric/pharma formulations. Non-cariogenic and resistant to plaque metabolism, Maltitol delivers enduring dental health benefits in chewing gums and lozenges. Choose Maltitol for unmatched processing resilience and consumer acceptance.

Molecular Formula C12H24O11
Molecular Weight 344.31 g/mol
CAS No. 585-88-6
Cat. No. B1215825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaltitol
CAS585-88-6
Synonymsmaltitol
Molecular FormulaC12H24O11
Molecular Weight344.31 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O
InChIInChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+/m0/s1
InChIKeyVQHSOMBJVWLPSR-WUJBLJFYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in water, slightly soluble in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





Maltitol (CAS 585-88-6) as a Disaccharide Polyol: A Strategic Ingredient for Sugar-Free and Low-Glycemic Formulations


Maltitol (4-O-α-D-glucopyranosyl-D-glucitol) is a disaccharide polyol produced by the catalytic hydrogenation of maltose [1]. It belongs to the sugar alcohol class and is distinguished by a molecular weight of 344.3 g/mol, a sweetness profile approximately 90% that of sucrose, and a caloric value of 2.1–2.4 kcal/g [2]. Maltitol's non-reducing chemical structure confers high thermal and chemical stability, making it suitable for a wide range of processed food and pharmaceutical applications . Its metabolism involves partial hydrolysis in the small intestine and subsequent colonic fermentation, which underlies its reduced glycemic response compared to sucrose [3].

Why Maltitol Cannot Be Freely Substituted with Other Polyols in Sugar-Free and Low-Calorie Formulations


The polyol class encompasses a diverse range of compounds with significantly divergent physicochemical, metabolic, and functional profiles. Simple substitution of maltitol with another sugar alcohol—such as sorbitol, xylitol, or isomalt—without formulation adjustment will often result in product failure, manifesting as undesirable sensory characteristics (e.g., excessive cooling effect or off-tastes), compromised physical stability (e.g., unwanted crystallization or hygroscopicity), or unacceptable physiological responses (e.g., glycemic impact or laxation threshold) [1]. Each polyol exhibits a unique combination of relative sweetness, solubility, heat of solution, melting point, and digestive tolerance that dictates its suitability for a specific application. The evidence below quantifies these critical differences, demonstrating that maltitol occupies a distinct and strategically valuable position within the polyol landscape [2].

Quantitative Differentiation of Maltitol Against Key Polyol Comparators: A Data-Driven Selection Guide


Maltitol's Glycemic Index (GI) of 35 is Higher Than Sorbitol and Xylitol but Significantly Lower Than Sucrose, Positioning It for Moderate Glycemic Control Applications

Maltitol exhibits a glycemic index (GI) of 35 and an insulinemic index (II) of 27, based on a comprehensive analysis of glycaemia and insulinaemia data [1]. This is significantly lower than sucrose (GI 65, II 43) and glucose (GI 100, II 100), but notably higher than the GI values of sorbitol (GI 9, II 11) and xylitol (GI 13, II 11) [1]. A direct head-to-head human study confirms that a single 50 g oral dose of maltitol produces a lower plasma glucose and insulin response compared to an equivalent dose of sucrose [2].

Glycemic Index Insulinemic Response Diabetes Management

Maltitol Demonstrates a 50% Higher Laxative Threshold (ED50) Than Sorbitol in Controlled Human Studies, Indicating Superior Gastrointestinal Tolerance

In a study directly comparing the transitory laxative effects of maltitol and sorbitol, the 50% effective dose (ED50) for inducing diarrhea was determined. For maltitol, the ED50 was estimated to be 0.8 g/kg body weight for both males and females [1]. In contrast, the ED50 for sorbitol was found to be significantly lower, at 0.4 g/kg for males and 1.0 g/kg for females [1]. At a challenge dose of 0.8 g/kg, maltitol induced diarrhea in 75% of healthy subjects, whereas sorbitol caused diarrhea in 95% of subjects, confirming maltitol's superior gastrointestinal tolerance at an equivalent dose [2].

Gastrointestinal Tolerance Laxation Threshold Formulation Safety

Maltitol Exhibits Dental Plaque Adaptation Resistance Comparable to Xylitol and Superior to Sorbitol, Demonstrating Robust Non-Cariogenic Properties

A 14-day in vivo adaptation study compared the ability of dental plaque to metabolize sucrose, sorbitol, xylitol, and maltitol. The study found that while plaque could adapt to metabolize sorbitol, it did not adapt to metabolize xylitol or maltitol following prolonged exposure [1]. There was no statistically significant difference in plaque adaptation between xylitol and maltitol (p > 0.05), whereas a significant difference existed between xylitol and sorbitol (p = 0.033) [1]. This indicates that regular use of maltitol does not increase the acidogenic potential of dental plaque, a key advantage over sorbitol.

Dental Caries Plaque Acidogenicity Oral Care Formulations

Maltitol's Caloric Value of 2.1 kcal/g is 19% Lower Than Sorbitol's 2.6 kcal/g, Enabling More Effective Calorie Reduction in Sugar-Free Products

Comparative analysis of caloric values reveals that maltitol provides approximately 2.1 kcal/g, while sorbitol provides 2.6 kcal/g [1]. Both are lower than sucrose at 4 kcal/g, but maltitol's energy density is 19% lower than that of sorbitol [1]. This difference is attributable to maltitol's lower absorption rate in the small intestine (approximately 44% malabsorbed vs. higher absorption for sorbitol) [2].

Caloric Value Energy Content Low-Calorie Formulation

Maltitol's Melting Point of 144–152°C and Thermal Stability Above 200°C Provide Superior Processing Latitude for High-Temperature Confectionery Applications Compared to Lower-Melting Polyols

Maltitol has a melting point in the range of 144–152°C, which is significantly higher than that of sorbitol (93–97°C), xylitol (92–96°C), and lactitol (94–97°C), and comparable to isomalt (145–150°C) [1]. Maltitol demonstrates good thermal stability, with decomposition beginning only at temperatures exceeding 200°C, depending on time and conditions [2]. This high thermal stability, combined with its non-reducing nature which minimizes Maillard browning , makes it particularly suitable for high-temperature processing like hard candy manufacturing, where lower-melting polyols would degrade or cause unwanted browning.

Thermal Stability Melting Point Confectionery Processing

Optimal Application Scenarios for Maltitol Based on Quantitative Performance Differentiation


Sugar-Free Hard Candy and Confectionery Manufacturing Requiring High-Temperature Processing

Maltitol's high melting point (144–152°C) and thermal stability (decomposition >200°C) make it the polyol of choice for hard-boiled candies and other confections processed at elevated temperatures [1]. Its non-reducing nature prevents Maillard browning, ensuring a clear, visually appealing final product . This contrasts sharply with lower-melting polyols like sorbitol and xylitol, which are prone to degradation and caramelization under similar conditions.

Sugar-Free Chewing Gum and Oral Care Lozenges for Sustained Dental Health Benefits

The demonstrated resistance of dental plaque to adapt and metabolize maltitol, a property it shares with xylitol but not sorbitol, makes it an ideal bulk sweetener for chewing gums and lozenges intended for frequent, long-term use [2]. This ensures the product remains non-cariogenic throughout its lifecycle, supporting dental health claims and product efficacy.

Low-Calorie Baked Goods and Confections Requiring Sucrose-Like Sweetness and Mouthfeel with Improved Digestive Tolerance

Maltitol's sweetness profile (~90% that of sucrose) and its favorable digestive tolerance, as evidenced by its 50% higher laxative ED50 compared to sorbitol (0.8 g/kg vs. 0.4 g/kg), make it a superior choice for sugar-free chocolates, cookies, and soft candies [3]. It provides a sensory experience closer to sugar than many other polyols while minimizing the risk of gastrointestinal side effects, a key consumer acceptance factor.

Pharmaceutical Excipient in Chewable Tablets and Syrups for Pediatric and Diabetic Formulations

Maltitol's combination of moderate glycemic impact (GI 35), high sweetness, and good gastrointestinal tolerance positions it as an advantageous excipient in pharmaceutical formulations for pediatric and diabetic patients [4]. It can effectively mask the taste of active pharmaceutical ingredients while contributing fewer calories and a lower glycemic load than sucrose, and with better tolerance than sorbitol, aligning with patient safety and compliance goals [5].

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